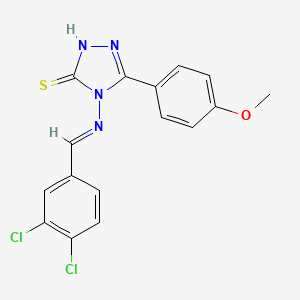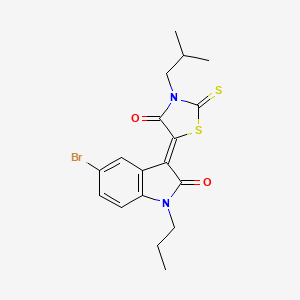
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid typically involves the hydrogenation of fluorene derivatives under specific conditions. One common method includes the catalytic hydrogenation of fluorene-4-carboxylic acid using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Fully hydrogenated fluorene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-9-carboxylic acid: A structurally related compound with a carboxylic acid group at the 9-position.
9-Fluorenone-4-carboxylic acid: Another derivative with a ketone group at the 9-position and a carboxylic acid group at the 4-position.
Uniqueness
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic fluorene derivatives. This uniqueness makes it valuable for specific applications where selective reactivity and stability are required.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1,4,9,9a-tetrahydrofluorene-4a-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c15-13(16)14-8-4-3-6-11(14)9-10-5-1-2-7-12(10)14/h1-5,7,11H,6,8-9H2,(H,15,16) |
Clave InChI |
JVYUXASPSRCULN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2(C1CC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)


![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)


